An In-depth Technical Guide to 2-Bromo-N-methylaniline Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-N-methylaniline Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-N-methylaniline hydrochloride, a key intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.
Chemical Identity and CAS Number Clarification
A notable point of ambiguity arises when identifying 2-Bromo-N-methylaniline hydrochloride by its CAS (Chemical Abstracts Service) number. The hydrochloride salt of 2-Bromo-N-methylaniline is most specifically identified by CAS Number 957120-69-3 .[1][2][3][4] It is crucial to distinguish this from the free base, 2-Bromo-N-methylaniline, which has the CAS Number 6832-87-7 .[5] Furthermore, researchers should be cautious not to confuse it with isomers such as 2-Bromo-4-methylaniline hydrochloride, which is assigned a different CAS Number, 13194-71-3 .[6]
This guide will focus on the compound associated with CAS Number 957120-69-3 and its parent free base.
Physicochemical Properties
The physicochemical properties of both 2-Bromo-N-methylaniline and its hydrochloride salt are summarized in the table below. The conversion of the free base, a liquid, to its hydrochloride salt results in a solid material, which can offer advantages in terms of handling, stability, and purification.
| Property | 2-Bromo-N-methylaniline (Free Base) | 2-Bromo-N-methylaniline Hydrochloride |
| CAS Number | 6832-87-7[5] | 957120-69-3[1][2][3][4] |
| Molecular Formula | C₇H₈BrN[7] | C₇H₉BrClN[1][4] |
| Molecular Weight | 186.05 g/mol [7] | 222.51 g/mol [2] |
| Appearance | Brown liquid | Off-white solid |
| Boiling Point | 107-109 °C at 12 mmHg | Not applicable (decomposes) |
| Density | 1.589 g/mL at 25 °C | Not available |
| Refractive Index | n20/D 1.6070 | Not applicable |
| Solubility | Soluble in most organic solvents.[8] | Water soluble. |
Synthesis and Purification
The synthesis of 2-Bromo-N-methylaniline hydrochloride is a two-step process involving the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 2-Bromo-N-methylaniline (Free Base)
A common route for the synthesis of 2-Bromo-N-methylaniline involves the bromination of N-methylaniline. The directing effect of the N-methylamino group favors ortho- and para-substitution. Careful control of reaction conditions is necessary to achieve selective ortho-bromination.
Reaction Scheme:
A representative synthetic workflow for 2-Bromo-N-methylaniline.
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylaniline (1.0 equivalent) in acetonitrile.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile dropwise to the cooled solution over a period of 30-60 minutes. The use of NBS is preferred over liquid bromine for its milder and more selective bromination properties.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-N-methylaniline.
Formation of 2-Bromo-N-methylaniline Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Experimental Protocol:
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Dissolution: Dissolve the purified 2-Bromo-N-methylaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
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Precipitation: The hydrochloride salt will precipitate out of the solution.
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Isolation and Drying: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-Bromo-N-methylaniline hydrochloride.
Analytical Characterization
The identity and purity of 2-Bromo-N-methylaniline and its hydrochloride salt are confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR of the free base is expected to show a singlet for the N-methyl protons, and multiplets in the aromatic region corresponding to the protons on the benzene ring.
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¹³C NMR will show distinct signals for the N-methyl carbon and the six aromatic carbons, with the carbon attached to the bromine atom being significantly influenced.
-
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Infrared (IR) Spectroscopy: The IR spectrum of the free base will exhibit characteristic N-H stretching vibrations. In the hydrochloride salt, these bands will be shifted due to the formation of the ammonium salt.
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Mass Spectrometry (MS): GC-MS is a valuable tool for confirming the molecular weight of the free base and identifying any impurities. The mass spectrum will show a characteristic isotopic pattern for the bromine atom.
Applications in Research and Development
Halogenated anilines, including 2-Bromo-N-methylaniline, are versatile building blocks in organic synthesis, particularly in the pharmaceutical and materials science sectors.[9]
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Pharmaceutical Synthesis: The bromine atom in 2-Bromo-N-methylaniline serves as a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds found in many biologically active compounds.[8][10] Aniline derivatives are precursors to a wide range of pharmaceuticals.[8]
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Agrochemicals and Materials Science: This compound can also be utilized as an intermediate in the synthesis of agrochemicals, dyes, and polymers.[10] The presence of the bromo and methylamino groups can impart specific properties to the final products.
Sources
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- 2. calpaclab.com [calpaclab.com]
- 3. 2-BROMO-N-METHYLANILINE, HCL;957120-69-3 [abichem.com]
- 4. scbt.com [scbt.com]
- 5. 6832-87-7|2-Bromo-N-methylaniline|BLD Pharm [bldpharm.com]
- 6. strem.com [strem.com]
- 7. 2-Bromo-N-methylaniline | C7H8BrN | CID 334086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. echemi.com [echemi.com]
